

The Biosynthesis of Venturicidin in Streptomyces Species: An In-depth Technical Guide

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Compound of Interest

Compound Name: *venturicidin*

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This technical guide provides a comprehensive overview of the biosynthesis of **venturicidin**, a 20-membered macrolide antibiotic with significant antifungal properties, in various *Streptomyces* species. This document details the genetic organization of the **venturicidin** biosynthetic gene cluster (*ven*), the proposed functions of the key enzymes involved, and the current understanding of the biosynthetic pathway. Furthermore, it includes detailed experimental protocols for the genetic manipulation of *Streptomyces* and quantitative data on **venturicidin** production.

The Venturicidin Biosynthetic Gene Cluster (*ven*)

The biosynthesis of **venturicidin** is orchestrated by a dedicated gene cluster, first identified in *Streptomyces* sp. NRRL S-4.^{[1][2][3]} This cluster, designated as *ven*, is a type I polyketide synthase (PKS) system responsible for the assembly of the macrolide core, its subsequent modification, and glycosylation.^{[1][2][3]} The complete *ven* gene cluster spans approximately 97.5 kb and contains a suite of genes encoding the necessary enzymatic machinery.^[4]

Organization of the *ven* Gene Cluster

The *ven* gene cluster from *Streptomyces* sp. NRRL S-4 (GenBank accession number MT361594.1) comprises at least 18 open reading frames (ORFs), designated *venA* through

venR.[4] These genes can be categorized based on their putative functions in biosynthesis, regulation, and transport.

Table 1: Deduced Functions of Genes in the **Venturicidin** (ven) Biosynthetic Cluster

Gene	Proposed Function	Reference
venA	dTDP-glucose 4,6-dehydratase	[4]
venB	dTDP-D-glucose synthase (Glucose-1-phosphate thymidyltransferase)	[4]
venC	Glycosyltransferase	[4]
venD	Polyketide synthase (PKS) module	[4]
venE	Polyketide synthase (PKS) module	[4]
venF	Polyketide synthase (PKS) module	[4]
venG	Polyketide synthase (PKS) module	[4]
venH	Polyketide synthase (PKS) module	[4]
venI	Thioesterase	[4]
venJ	Acyl-CoA dehydrogenase	[4]
venK	Core Polyketide Synthase (PKS)	[1][2][3]
venL	3-oxoacyl-ACP synthase	[4]
venM	Acyl-CoA synthetase	[4]
venN	Methyltransferase	[4]
venO	Cytochrome P450 monooxygenase	[4]
venP	O-carbamoyltransferase	[4]
venQ	ABC transporter	[4]

venR

FNR-family transcriptional
regulator[\[4\]](#)

The Biosynthetic Pathway of Venturicidin

The biosynthesis of **venturicidin** follows a modular type I PKS pathway, beginning with a starter unit and sequential addition of extender units, followed by tailoring reactions including oxidation, methylation, glycosylation, and carbamoylation.

Polyketide Chain Assembly

The core of the **venturicidin** molecule is assembled by a series of type I PKS enzymes, including the core synthase VenK and other PKS modules (VenD, VenE, VenF, VenG, VenH). [\[1\]](#)[\[4\]](#) These modular enzymes catalyze the decarboxylative condensation of malonyl-CoA or methylmalonyl-CoA extender units to a growing polyketide chain. The specific domains within each PKS module (ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase, and acyl carrier protein) dictate the structure of the final polyketide backbone. The process is terminated by a thioesterase (VenI), which likely catalyzes the release and macrolactonization of the polyketide chain.[\[4\]](#)

Post-PKS Modifications

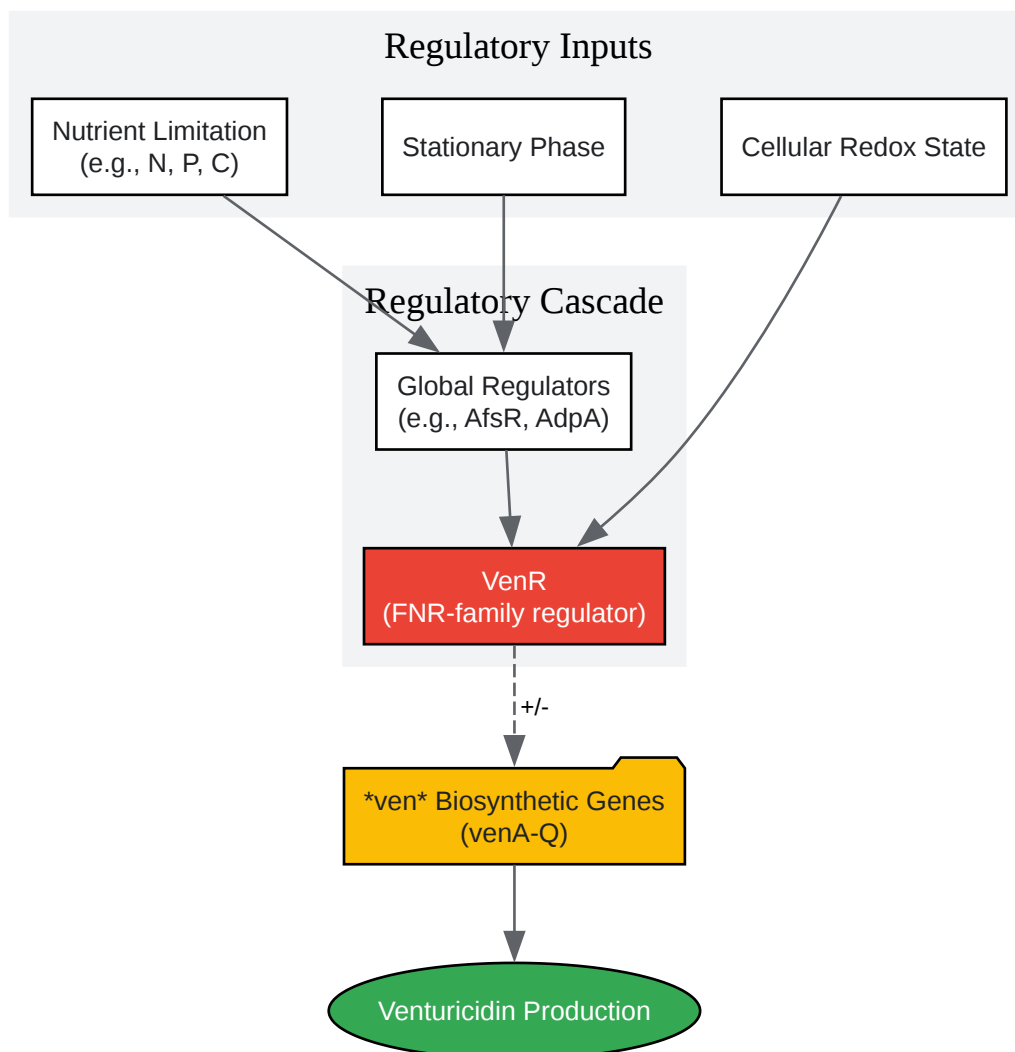
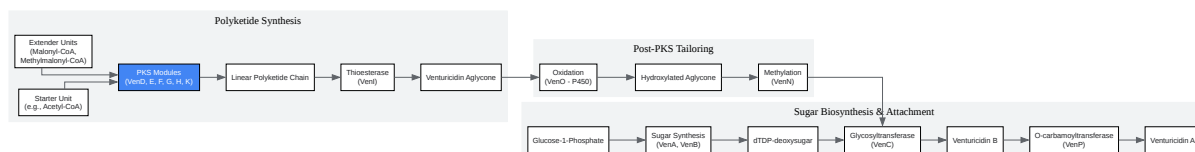
Following the formation of the macrolide ring, a series of post-PKS modifications occur to yield the various **venturicidin** congeners. These tailoring reactions are crucial for the biological activity of the final products.

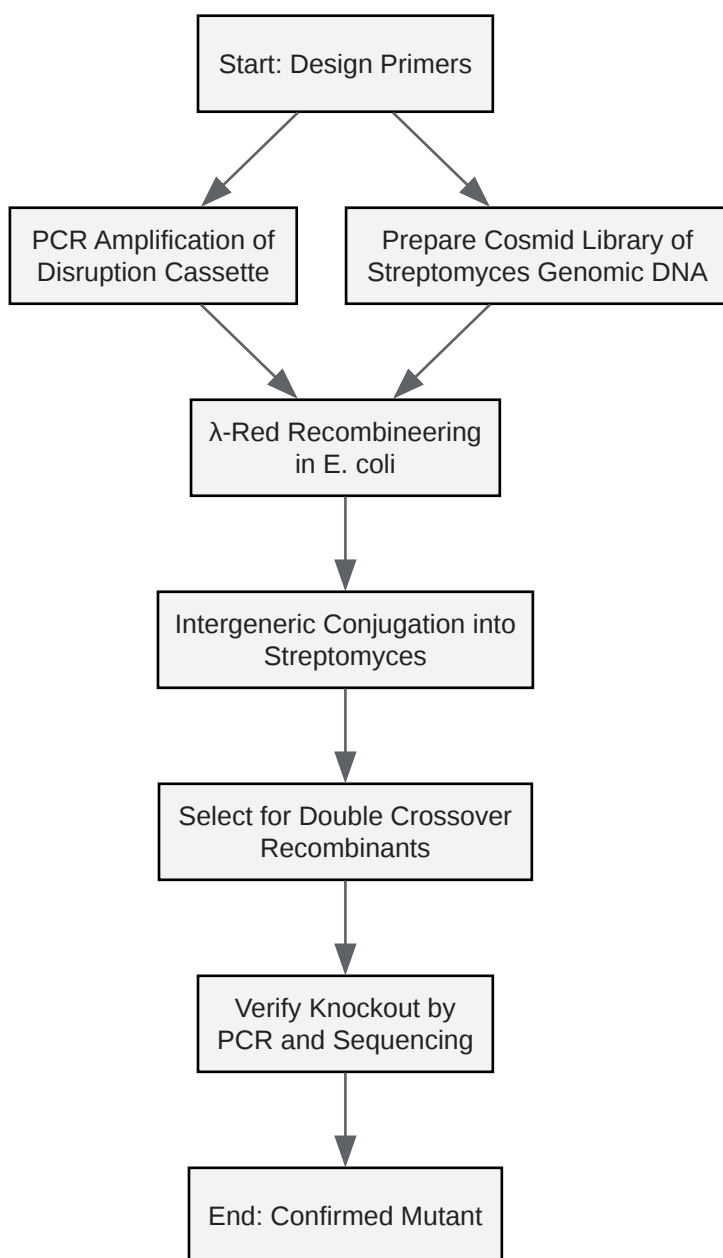
- Oxidation: Cytochrome P450 monooxygenases, such as VenO, are likely responsible for hydroxylating specific positions on the macrolide core.[\[4\]](#)
- Methylation: Methyltransferases, like VenN, are presumed to add methyl groups to the polyketide backbone or the sugar moiety.[\[4\]](#)

Glycosylation and Carbamoylation

A key feature of **venturicidins** is the presence of a carbamoylated sugar moiety attached to the macrolide core. The biosynthesis of this sugar and its subsequent attachment are carried out by a dedicated set of enzymes within the ven cluster.

- Sugar Biosynthesis: VenA (dTDP-glucose 4,6-dehydratase) and VenB (dTDP-D-glucose synthase) are involved in the synthesis of the deoxysugar precursor, likely dTDP-3-amino-3,6-dideoxy-D-glucose.[4]
- Glycosylation: A glycosyltransferase, VenC, catalyzes the attachment of the activated sugar precursor to the **venturicidin** aglycone.[4]
- Carbamoylation: The final step in the biosynthesis of **venturicidin** A is the carbamoylation of the sugar's amino group, a reaction catalyzed by the O-carbamoyltransferase VenP.[4] This step converts **venturicidin** B into **venturicidin** A.





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